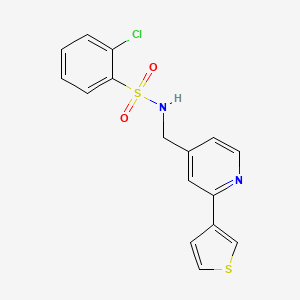

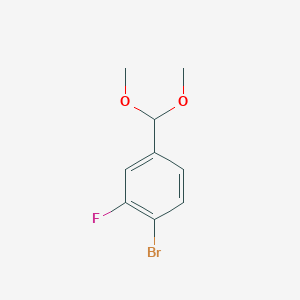

2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” is a compound that belongs to a class of heterocyclic compounds known as thiophenes. Thiophenes and their derivatives have shown interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions .

Synthesis Analysis

The synthesis of such compounds often involves multiple steps. For instance, the synthesis of a related compound, (E)-5-methyl-2-phenyl-3-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine, was achieved in two steps . The first step involved the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second step, these compounds were refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis

The molecular structure of “2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” would be similar to other thiophene-based compounds. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” would depend on the specific conditions and reagents used. For instance, a related compound showed significant role against tumor cells by repressing HIF-1α by p53/MDM-2 mediated degradation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” would be similar to other thiophene-based compounds. For instance, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Molecular and Supramolecular Structures

The study of derivatives of benzenesulfonamide, including N-[2-(pyridin-2-yl)ethyl]methanesulfonamide and N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide, highlights their potential as ligands for metal coordination due to their molecular and supramolecular structures. These compounds exhibit significant variations in torsion angles and hydrogen bonding patterns, which could influence their utility in crystal engineering and design of coordination complexes (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).

Carbonic Anhydrase Inhibition for Cancer Therapy

Chlorinated pyrrolidinone-bearing benzenesulfonamide derivatives have been synthesized and evaluated for their inhibitory activity against human carbonic anhydrases, particularly CA IX, which is related to cancer. These compounds demonstrated low nanomolar affinity, indicating potential for the development of selective cancer therapies (Benas Balandis et al., 2020).

Inhibitors of Carbonic Anhydrases for Selective Isoform Targeting

The synthesis and testing of methylated and halogenated benzenesulfonamides as inhibitors for human carbonic anhydrase isoforms have shown that these compounds possess selective inhibition properties. This could lead to the development of new treatments targeting specific isoforms of carbonic anhydrases, which are implicated in various diseases (Irena Vaškevičienė et al., 2019).

Antimalarial Activity

The study of pyrazolopyridine-sulfonamide derivatives has shown that these compounds exhibit activity against Plasmodium falciparum, the parasite responsible for malaria. The findings suggest that the 1H-pyrazolo[3,4-b]pyridine system could be a promising scaffold for the development of new antimalarial agents (Thais B Silva et al., 2016).

Transfer Hydrogenation Catalysts

Research on N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives as part of Cp*IrIIICl complexes has demonstrated their efficacy as precatalysts for the transfer hydrogenation of ketones. This application is relevant in the synthesis of alcohols and could be utilized in various chemical manufacturing processes (A. Ruff et al., 2016).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.

Mode of Action

It’s worth noting that many compounds with similar structures are known to interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

Given its potential inhibition of collagen prolyl-4-hydroxylase, it may impact the collagen biosynthesis pathway .

Result of Action

Inhibition of collagen prolyl-4-hydroxylase could potentially lead to altered collagen biosynthesis .

Future Directions

The future directions for research on “2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide” and similar compounds could involve further exploration of their therapeutic properties and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be promising candidates for the development of new drugs .

properties

IUPAC Name |

2-chloro-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S2/c17-14-3-1-2-4-16(14)23(20,21)19-10-12-5-7-18-15(9-12)13-6-8-22-11-13/h1-9,11,19H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCOBNAKCZAEFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2420339.png)

![3-Amino-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2420343.png)

![1-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2420346.png)

![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2420349.png)

![4-[(4-methoxyphenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B2420355.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2420358.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2420359.png)